?Sulfobromophthalein sodium
Overview
Description
Sulfobromophthalein sodium: is a synthetic dye with a high affinity for organic anion transporting polypeptides. It is commonly used in medical diagnostics, particularly for liver function tests. The compound is known for its ability to bind to proteins and is used in various biochemical assays .
Mechanism of Action
Target of Action
Sulfobromophthalein sodium is a high-affinity organic ion substrate for organic anion transporting polypeptides (OATPs) and has been used as a substrate for multidrug resistance associated protein 2 (Mrp2) . These proteins play a crucial role in the compound’s action, serving as its primary targets .
Mode of Action
The compound is transported into hepatocytes by OATPs and, after conjugation to glutathione, is excreted into bile by Mrp2 . This interaction with its targets leads to changes in the cellular environment, primarily within the liver cells .
Biochemical Pathways
The biochemical pathways affected by sulfobromophthalein sodium involve the hepatic sodium/bile acid uptake system . This system exhibits broad substrate specificity and transports various non-bile acid organic compounds . The compound’s action on these pathways leads to downstream effects, primarily related to liver function .
Result of Action
The primary result of sulfobromophthalein sodium’s action is its use as a test of liver function in humans . By observing the rate at which the compound is cleared from the blood, healthcare providers can gain insights into the functioning of the liver .
Action Environment
The action, efficacy, and stability of sulfobromophthalein sodium can be influenced by various environmental factors. For instance, factors that decrease hepatic blood flow or alter the function of the liver can impact the compound’s action . More research is needed to fully understand the influence of environmental factors on the action of sulfobromophthalein sodium.
Biochemical Analysis
Biochemical Properties
Based on its structure, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s hydroxyl groups, sulfonate groups, and the presence of the cyclohexadiene ring .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfobromophthalein sodium is synthesized through a multi-step process involving the bromination of phenolphthalein followed by sulfonation. The reaction typically involves the use of bromine and sulfuric acid under controlled conditions to ensure the correct substitution pattern on the aromatic rings .
Industrial Production Methods: In industrial settings, the production of sulfobromophthalein sodium involves large-scale bromination and sulfonation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sulfobromophthalein sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield bromophenols .
Scientific Research Applications
Chemistry: Sulfobromophthalein sodium is used as a reagent in various chemical assays to determine the presence of proteins and other biomolecules. It is also used in the study of organic anion transport mechanisms .
Biology: In biological research, the compound is used to study the transport functions of hepatocytes and other cell types. It serves as a substrate for various transport proteins, helping researchers understand cellular transport mechanisms .
Medicine: Medically, sulfobromophthalein sodium is used in liver function tests to diagnose hepatic disorders. It is injected into the bloodstream, and its clearance rate from the blood is measured to assess liver function .
Industry: In industrial applications, the compound is used in the manufacturing of diagnostic kits and biochemical assays. It is also used in the production of dyes and pigments .
Comparison with Similar Compounds
Phenolphthalein: Used as an acid-base indicator.
Bromophenol blue: Used as a pH indicator and dye.
Indocyanine green: Used in medical diagnostics for liver and cardiac function tests.
Uniqueness: Sulfobromophthalein sodium is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function tests. Unlike other similar compounds, it is specifically designed to interact with hepatic transport proteins, making it a valuable tool in medical diagnostics .
Properties
IUPAC Name |
disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAFORRTMVIXHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br4Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
297-83-6 (Parent) | |
Record name | Sulfobromophthalein sodium [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023621 | |
Record name | Sulfobromophthalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER; INSOL IN ALCOHOL, ACETONE | |
Record name | SODIUM SULFOBROMOPHTHALEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. | |
Record name | SODIUM SULFOBROMOPHTHALEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE CRYSTALLINE POWDER | |
CAS No. |
71-67-0, 123359-42-2 | |
Record name | Sulfobromophthalein sodium [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3,3'-(4,5,6,7-tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxy-, disodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfobromophthalein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium 6,6'-dihydroxy-3,3'-(4,5,6,7-tetrabromo-1,3-dihydro-3-oxoisobenzofuran-1-ylidene)dibenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM SULFOBROMOPHTHALEIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2183 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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